3-Isopropoxynitrobenzene
Overview
Description
3-Isopropoxynitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the meta position relative to the isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxynitrobenzene typically involves the nitration of isopropoxybenzene. The nitration process involves the formation of the nitronium ion (NO2+), which acts as an electrophile in the reaction. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion. The reaction conditions must be carefully controlled to ensure the selective nitration at the meta position.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxynitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: 3-Isopropoxyaniline.
Substitution: Meta-substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Isopropoxynitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropoxynitrobenzene involves its interaction with molecular targets through its nitro and isopropoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The isopropoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Lacks the isopropoxy group, making it less hydrophobic and less reactive in certain substitution reactions.
3-Methoxynitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and solubility properties.
3-Ethoxynitrobenzene: Contains an ethoxy group, which also affects its chemical properties differently compared to the isopropoxy group.
Uniqueness
3-Isopropoxynitrobenzene is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and can influence its reactivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-nitro-3-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGHGPJOHWWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478036 | |
Record name | 3-isopropoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88991-53-1 | |
Record name | 3-isopropoxynitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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